

"physical and chemical properties of N-(trifluoromethylthio)saccharin"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(trifluoromethylthio)saccharin*

Cat. No.: *B1434726*

[Get Quote](#)

A Comprehensive Technical Guide to N-(Trifluoromethylthio)saccharin

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Trifluoromethylthio)saccharin is a shelf-stable, electrophilic trifluoromethylthiolating reagent that has gained significant attention in organic synthesis.^{[1][2]} Its ability to introduce the trifluoromethylthio (SCF₃) group into a wide variety of organic molecules under mild conditions makes it a valuable tool in drug discovery and materials science.^[3] The SCF₃ group is highly sought after due to its unique electronic properties and high lipophilicity, which can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.^[2] This guide provides an in-depth overview of the physical and chemical properties of **N-(trifluoromethylthio)saccharin**, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity.

Physical and Chemical Properties

N-(Trifluoromethylthio)saccharin is a white to light yellow or light orange crystalline solid. It is stable under normal handling and storage conditions but is sensitive to moisture. Key physical and chemical properties are summarized in the tables below.

General Properties

Property	Value	Reference
CAS Number	1647073-46-8	
Molecular Formula	C8H4F3NO3S2	[4]
Molecular Weight	283.25 g/mol	[4]
Appearance	White to light yellow/orange powder/crystal	
Melting Point	112.8 - 113 °C	[2]

Spectroscopic Data

Technique	Solvent	Chemical Shifts (δ) / Key Features	Reference
^1H NMR	CDCl_3	8.20 (d, $J = 7.7$ Hz, 1H), 8.02 (m, 2H), 7.94 (dd, $J = 7.7, 7.5$ Hz, 1H)	[2]
^{13}C NMR	CDCl_3	158.3, 137.9, 136.3, 134.9, 128.5, 126.5, 126.1, 121.9	[2]
^{19}F NMR	CDCl_3	-47.31	[2]

Solubility and Stability

Property	Information	Reference
Solubility	Soluble in dichloromethane and acetonitrile. [2] Specific quantitative solubility data in a range of organic solvents is not readily available in the literature.	
Stability	Moisture sensitive. Stable under normal handling and storage conditions. Recommended storage is in a cool, dark place (<15°C) under an inert atmosphere.	
pKa	The pKa of the parent saccharin molecule is 1.6 (acidic proton on the nitrogen). [5] The pKa of N-(trifluoromethylthio)saccharin is not reported in the available literature.	

Reactivity

Parameter	Value	Description	Reference
Mayr's Electrophilicity Parameter (E)	-6.48	This value quantifies the electrophilic reactivity of the reagent, allowing for comparison with other electrophiles.	[1] [6]

Experimental Protocols

Synthesis of N-(Trifluoromethylthio)saccharin

The synthesis of **N-(trifluoromethylthio)saccharin** is a two-step process starting from saccharin.[\[2\]](#)

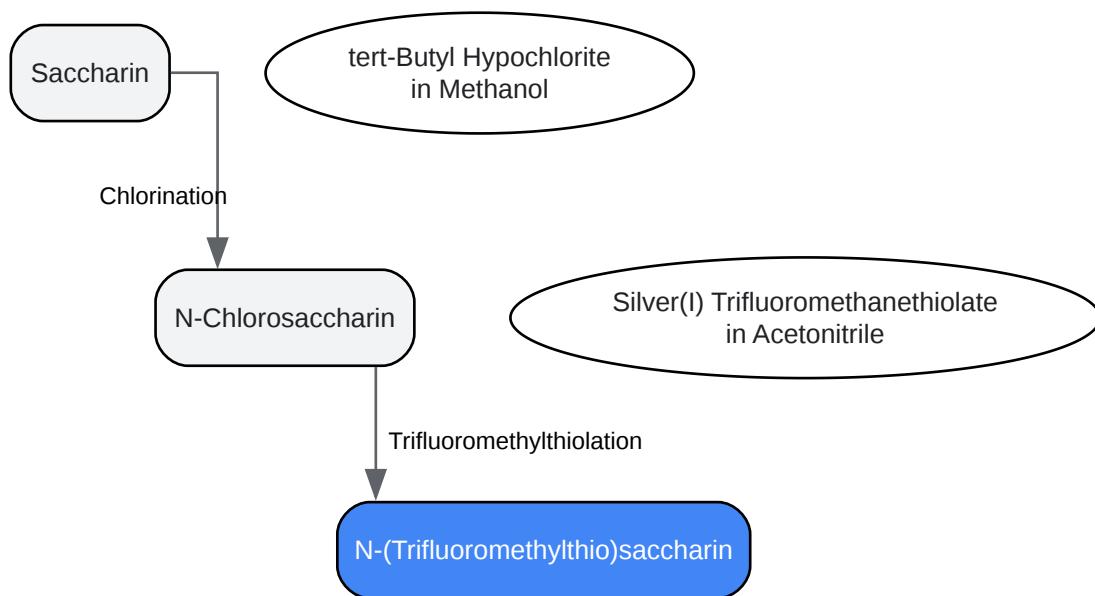
Step 1: Synthesis of N-Chlorosaccharin

- To a suspension of saccharin (1.0 equiv) in methanol, add tert-butyl hypochlorite (1.3 equiv) in one portion at room temperature.[\[2\]](#)
- Stir the mixture vigorously for 5 minutes.[\[2\]](#)
- Filter the resulting white precipitate and wash with petroleum ether.[\[2\]](#)
- Dry the solid under high vacuum to afford N-chlorosaccharin as a white powder.[\[2\]](#)

Step 2: Synthesis of **N-(Trifluoromethylthio)saccharin**

- To a solution of N-chlorosaccharin (1.0 equiv) in acetonitrile, add silver(I) trifluoromethanethiolate (AgSCF_3) (1.1 equiv).[\[2\]](#)
- Stir the reaction mixture at room temperature for 30 minutes.[\[2\]](#)
- Filter the reaction mixture through a pad of Celite to remove the silver chloride precipitate.[\[2\]](#)
- Evaporate the acetonitrile under reduced pressure.[\[2\]](#)
- Dissolve the residue in dichloromethane and filter again through Celite to remove any remaining insoluble impurities.[\[2\]](#)
- Evaporate the dichloromethane under reduced pressure to yield **N-(trifluoromethylthio)saccharin** as a white solid.[\[2\]](#)

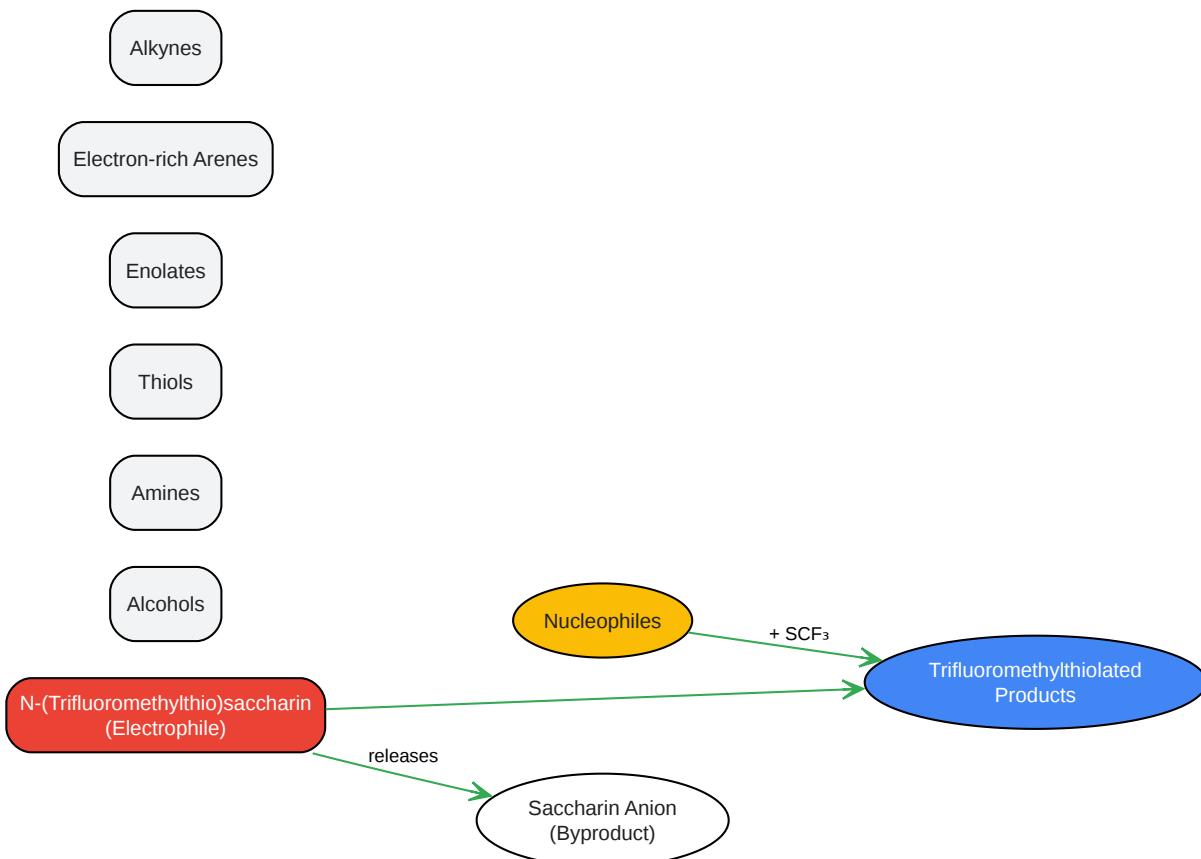
Characterization by NMR Spectroscopy


A general protocol for the characterization of **N-(trifluoromethylthio)saccharin** by NMR spectroscopy is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl_3).

- ^1H NMR Spectroscopy:
 - Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the aromatic region (approximately 0-10 ppm).
 - The residual solvent peak of CDCl_3 at 7.26 ppm can be used as a reference.
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum on the same instrument, typically at 100 or 125 MHz.
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon signals (approximately 0-160 ppm).
 - The solvent peak of CDCl_3 at 77.16 ppm can be used as a reference.
- ^{19}F NMR Spectroscopy:
 - Acquire the spectrum on a suitable NMR spectrometer, typically at a frequency of 376 or 470 MHz.
 - A simple pulse-acquire sequence is sufficient.
 - Set the spectral width to encompass the expected chemical shift of the SCF_3 group.
 - An external or internal reference standard (e.g., trifluorotoluene) can be used.

Mandatory Visualizations


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **N-(trifluoromethylthio)saccharin**.

Reactivity Profile

[Click to download full resolution via product page](#)

Caption: General reactivity of **N-(trifluoromethylthio)saccharin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mayr's Database Of Reactivity Parameters: S-Electrophiles (thiolating reagents) [cup.lmu.de]
- 2. orgsyn.org [orgsyn.org]
- 3. 1647073-46-8 | N-(trifluoromethylthio)saccharin [fluoromart.com]
- 4. labshake.com [labshake.com]
- 5. Saccharin - Wikipedia [en.wikipedia.org]
- 6. Mayr's Database Of Reactivity Parameters - MoleculeN-(trifluoromethyl)thio)saccharin [cup.lmu.de]
- To cite this document: BenchChem. ["physical and chemical properties of N-(trifluoromethylthio)saccharin"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1434726#physical-and-chemical-properties-of-n-trifluoromethylthio-saccharin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com